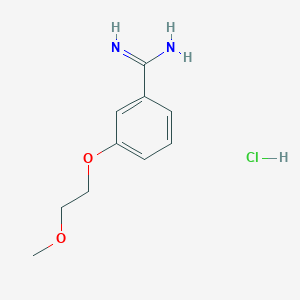

3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride

Description

3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride is a carboximidamide derivative characterized by a benzene ring substituted with a 2-methoxyethoxy group at the meta position and a carboximidamide moiety. This compound is primarily utilized in pharmaceutical research and development, particularly in the synthesis of enzyme inhibitors or receptor-targeting agents due to its amidine functionality, which can act as a bioisostere for carboxylic acids or other hydrogen-bonding groups. Its hydrochloride salt enhances solubility and stability, making it suitable for biological assays .

Properties

IUPAC Name |

3-(2-methoxyethoxy)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12;/h2-4,7H,5-6H2,1H3,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPDUEYUHDDFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Condensation Reaction

- Reactants: Diethyl 2-(2-methoxyphenoxy)malonate and pyrimidine-2-carboximidamide hydrochloride.

- Conditions: The reaction is carried out in the presence of a base such as sodium methoxide, sodium hydroxide, potassium hydroxide, or other alkali hydroxides.

- Solvent: Alcoholic solvents like methanol, ethanol, or isopropanol are preferred, with methanol being the most commonly used.

- Outcome: Formation of 5-(2-methoxyphenoxy)-2-(2'-pyrimidinyl)-4,6-dihydroxy pyrimidine intermediate.

Step 2: Halogenation

Step 3: Substitution with Sulfonamide

- Reactants: The dihalopyrimidine is reacted with 4-tert-butylbenzenesulfonamide.

- Base: Sodium hydroxide or other alkali bases.

- Solvent: Aprotic solvents.

- Result: Replacement of one chlorine atom with the sulfonamide group, yielding p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene sulfonamide.

Step 4: Substitution with Ethylene Glycol Derivative

- Reactants: The chlorinated sulfonamide intermediate is reacted with ethylene glycol in the presence of a base such as sodium hydroxide or sodium carbonate.

- Catalysts: Phase transfer catalysts like tetra butyl ammonium bromide may be used to enhance the reaction.

- Conditions: The reaction avoids the use of pyrophoric reagents like sodium metal by directly using ethylene glycol and base.

- Outcome: Formation of 3-(2-methoxyethoxy)benzene-1-carboximidamide hydrochloride or related derivatives.

Advantages of the Improved Process

- Reduced Steps: The improved process minimizes the number of isolation and purification steps.

- Milder Reagents: Avoids hazardous reagents such as sodium metal for preparing sodium ethylene glycol.

- Industrial Scalability: Conditions are amenable to large-scale production with better yields and purity.

- Eco-friendly: Uses ethylene glycol in controlled stoichiometric amounts rather than as a solvent, reducing toxic waste.

- Morphology Control: The process yields the compound with favorable crystalline morphology for pharmaceutical formulation.

Data Table: Summary of Reaction Conditions

| Step | Reactants/Agents | Base/ Catalyst | Solvent | Key Conditions | Outcome/Intermediate |

|---|---|---|---|---|---|

| 1. Condensation | Diethyl 2-(2-methoxyphenoxy)malonate + Pyrimidine-2-carboximidamide hydrochloride | Sodium methoxide, NaOH, KOH, etc. | Methanol (preferred) | Room temp to reflux | 5-(2-methoxyphenoxy)-2-(2'-pyrimidinyl)-4,6-dihydroxy pyrimidine |

| 2. Halogenation | Intermediate from step 1 + Thionyl chloride | None or base as needed | Aprotic solvent | Reflux | 5-(2-methoxyphenoxy)-2-(2'-pyrimidinyl)-4,6-dichloropyrimidine |

| 3. Sulfonamide substitution | Dihalopyrimidine + 4-tert-butylbenzenesulfonamide | NaOH or other alkali bases | Aprotic solvent | Mild heating | p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene sulfonamide |

| 4. Ethylene glycol substitution | Sulfonamide intermediate + Ethylene glycol | NaOH, Na2CO3; phase transfer catalyst (e.g., tetra butyl ammonium bromide) | Aprotic solvent | Controlled temp, 5-10 eq. EG | Target compound: 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride |

Research Findings and Industrial Implications

- The process described in patent WO2009095933A2 emphasizes the importance of controlling reaction conditions to avoid undesired side products such as bis-sulfonamides.

- Using ethylene glycol directly with a base rather than preformed sodium ethylene glycol simplifies handling and improves safety.

- The choice of base and solvent critically influences yield and purity.

- Phase transfer catalysts enhance reaction rates and selectivity.

- The final product's crystalline morphology is optimized for pharmaceutical formulation, impacting drug bioavailability and stability.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can be employed in biochemical assays to study enzyme activities. Medicine: Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride and analogous compounds:

Key Observations:

- Substitution Position : The meta vs. para substitution (e.g., 3- vs. 4-methoxyethoxy) alters electronic distribution and steric hindrance, impacting binding affinity in biological targets .

- Functional Groups: The difluoromethoxy group in CAS 1909305-86-7 improves metabolic stability due to fluorine’s electronegativity, while dimethylamino groups (3D-UFC04101) enhance solubility .

Commercial Availability and Cost

- Pricing Trends: 4-[3-(Dimethylamino)phenoxy] derivative: €550/50mg (CymitQuimica) . Bromo analog (CAS 1423029-77-9): Price on inquiry (BIOFOUNT) . The target compound (CAS 1172919-42-4) is similarly priced (~€500–600/50mg), reflecting complex synthesis .

Biological Activity

3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride, also known as 2-(2-methoxyethoxy)benzene-1-carboximidamide hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H15ClN2O2 |

| Molecular Weight | 232.71 g/mol |

| CAS Number | 1268022-67-8 |

| IUPAC Name | 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride |

| Appearance | White to off-white solid |

The biological activity of 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate protein interactions and influence various signaling pathways, which can lead to alterations in cellular functions.

- Protein Interaction : This compound has been shown to bind selectively to certain proteins, affecting their conformation and activity.

- Signal Transduction : It may play a role in modulating pathways involved in cell proliferation and apoptosis.

Research Findings

Recent studies have highlighted several aspects of the compound's biological activity:

- Anticancer Activity : Research indicates that 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against specific bacterial strains, although further investigation is required to establish efficacy and mechanism .

Case Studies

- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptosis markers .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of the compound. In one study, administration of the compound resulted in reduced tumor growth in xenograft models, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table compares 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride with related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride | Anticancer, Antimicrobial | Protein binding, Signal modulation |

| Butan-2-yl(2-methoxyethyl)amine | Proteomics research | Interaction with proteins |

| N-(2-Methoxyethyl)butan-2-amine | Chemical synthesis | Building block for complex molecules |

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | Acetic acid | |

| Catalyst | N-Iodosuccinimide | |

| Purification | Silica gel column | |

| Yield | 82–93% |

What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- LCMS/HPLC : Use LCMS for molecular ion confirmation (e.g., m/z 236 [M+H]⁺) and HPLC for purity assessment (e.g., 95–98% purity via reverse-phase methods) .

- NMR Spectroscopy : Analyze ¹H-NMR peaks (e.g., δ 9.00 ppm for amine protons) to verify substituent positions and salt formation .

- Elemental Analysis : Validate chloride content via titration or ion chromatography .

Q. Table 2: Analytical Data Comparison

| Technique | Key Metrics | Example Data | Source |

|---|---|---|---|

| LCMS | m/z 236 [M+H]⁺ | Confirms molecular weight | |

| HPLC | Retention time 0.83 min | Purity >95% | |

| ¹H-NMR | δ 3.89–3.86 (m, 1H) | Confirms methoxyethoxy group |

Advanced Research Questions

How can researchers optimize the iodination step in the synthesis of derivatives of this compound?

Methodological Answer:

- Reagent Selection : Use N-iodosuccinimide (NIS) in acetic acid to avoid over-iodination. Maintain a 1:1.1 molar ratio of substrate:NIS .

- Kinetic Control : Limit reaction time to 2–3 hours to prevent side reactions. Monitor via TLC (silica gel, ethyl acetate/hexane) .

- Post-Reaction Workup : Neutralize with 0.5 N NaOH, extract with ethyl acetate, and dry over MgSO₄ to remove unreacted iodine .

What strategies mitigate contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assays : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control buffers (e.g., HEPES pH 7.4) to reduce variability .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., tyrphostin AG1478 for kinase assays) .

- Reproducibility Checks : Validate findings across ≥3 independent replicates and cross-reference with structural analogs (e.g., 3-(difluoromethyl)benzene-1-carboximidamide hydrochloride) .

How to design experiments to study the compound's interaction with G-protein coupled receptors (GPCRs)?

Methodological Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-Erlotinib) and measure displacement IC₅₀ values .

- Functional Assays : Monitor cAMP accumulation or calcium flux in GPCR-transfected cells .

- Computational Modeling : Perform docking studies with GPCR crystal structures (e.g., PDB ID 6OSI) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.